molecular formula C17H27N5O B5290766 [3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol

[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol

Cat. No.: B5290766
M. Wt: 317.4 g/mol
InChI Key: GELRWKDJXHDCPS-UHFFFAOYSA-N
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Description

[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the methanol group. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to modulate biological pathways, offering potential treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of [3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol include other pyrazolo[3,4-d]pyrimidine derivatives and piperidine-containing molecules. Examples include:

  • 2,3-Dichloroaniline
  • Steviol glycoside
  • Ringer’s lactate solution

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-4-7-14-19-15-13(10-18-21(15)3)16(20-14)22-9-6-8-17(5-2,11-22)12-23/h10,23H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRWKDJXHDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)(CC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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